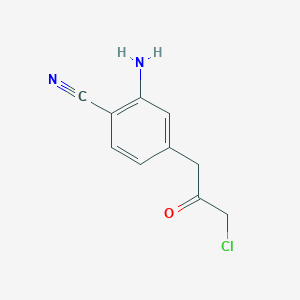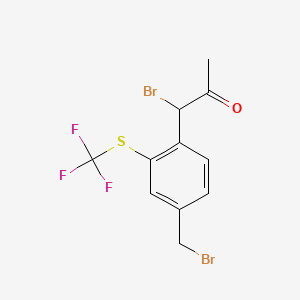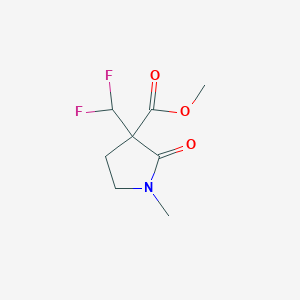
Methyl 3-(difluoromethyl)-1-methyl-2-oxo-pyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(difluoromethyl)-1-methyl-2-oxo-pyrrolidine-3-carboxylate is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, which imparts unique chemical properties and reactivity. It is often utilized in the synthesis of pharmaceuticals and agrochemicals due to its versatile nature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(difluoromethyl)-1-methyl-2-oxo-pyrrolidine-3-carboxylate typically involves the difluoromethylation of a suitable precursor. One common method involves the reaction of a pyrrolidine derivative with a difluoromethylating agent under controlled conditions. For instance, the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one has been reported to yield compounds with similar structures .
Industrial Production Methods
Industrial production of this compound often employs large-scale difluoromethylation processes. These processes utilize metal-based catalysts to transfer the difluoromethyl group to the desired substrate. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(difluoromethyl)-1-methyl-2-oxo-pyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite (NaOCl) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 3-(difluoromethyl)-1-methyl-2-oxo-pyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of Methyl 3-(difluoromethyl)-1-methyl-2-oxo-pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form stable interactions with enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Shares the difluoromethyl group and is used in agrochemical applications.
1-(Difluoromethyl)-2-oxo-pyrrolidine: Similar structure but lacks the carboxylate group.
Uniqueness
Methyl 3-(difluoromethyl)-1-methyl-2-oxo-pyrrolidine-3-carboxylate is unique due to the presence of both the difluoromethyl and carboxylate groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in the synthesis of pharmaceuticals and other specialized chemicals .
Eigenschaften
Molekularformel |
C8H11F2NO3 |
|---|---|
Molekulargewicht |
207.17 g/mol |
IUPAC-Name |
methyl 3-(difluoromethyl)-1-methyl-2-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H11F2NO3/c1-11-4-3-8(5(9)10,6(11)12)7(13)14-2/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
FCDUODGTKYJMAI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(C1=O)(C(F)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 2-(ethylsulfonyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B14045784.png)

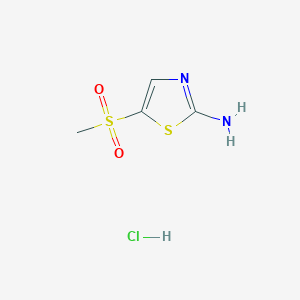
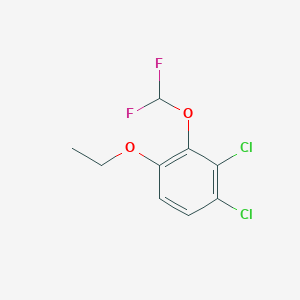
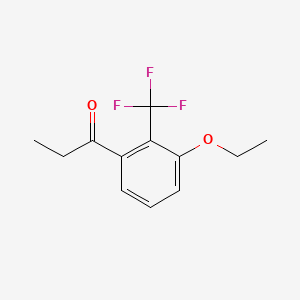
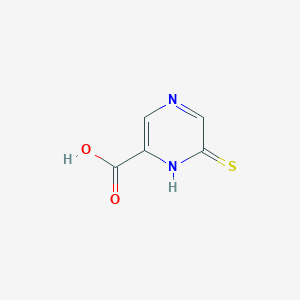
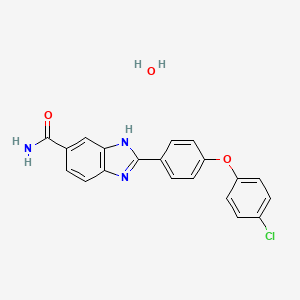
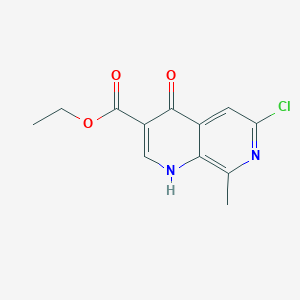
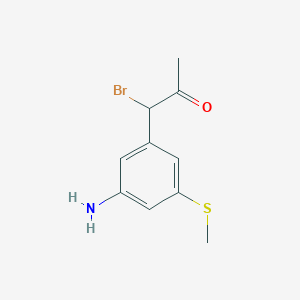
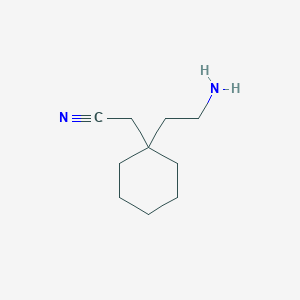
![(2R,3R,4S,5S,6R)-2-[4-[(1R,2S,4S,8S,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14045848.png)
